Methyl 2-chloroacetoacetate

Overview

Description

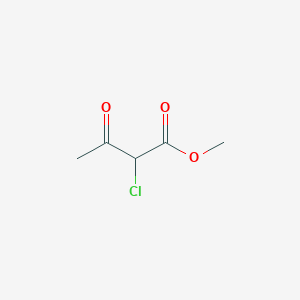

Methyl 2-chloroacetoacetate is a chemical compound that is related to various research areas, including organic synthesis and analytical chemistry. It is structurally similar to methyl acetoacetate but contains a chlorine atom, which significantly alters its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, a straightforward and highly efficient catalyst-free synthesis of purine derivatives was achieved by reacting 6-halopurine derivatives with ethyl acetoacetate, which is structurally related to this compound . Another study reported the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, leading to various pyrrole derivatives . Additionally, a two-step synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from dimethyl oxalate was described, showcasing the compound's potential as a versatile building block in organic synthesis .

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to this compound have been investigated using techniques such as gas electron diffraction (GED) and quantum chemical calculations. For example, the molecular structure of S-methyl thioacetate was determined by GED, revealing a syn conformation . Another study focused on the tautomeric properties of methyl acetoacetate, finding a mixture of enol and keto forms in the gas phase . The structure and conformational composition of methyl dichloroacetate were also determined, identifying two conformers in the gas phase .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. The compound's reactivity was utilized in the synthesis of anticancer agents, where intermediates were confirmed using spectroscopic methods . Another study described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a series of reactions starting from N-methylaniline and chloracetyl chloride, demonstrating the versatility of chloroacetate derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using spectroscopic and computational methods. Vibrational, NMR, and quantum chemical investigations of 2-chloroacetoacetanilide provided insights into the influence of the chloro group on characteristic frequencies and molecular properties . The vibrational assignment and analysis of fundamental modes were performed, and the energies of the frontier molecular orbitals were determined, contributing to a deeper understanding of the compound's properties.

Scientific Research Applications

1. Use in Selective Herbicides

Methyl 2-chloroacetoacetate has been explored in the context of weed control and herbicide effectiveness. Studies have compared its efficacy with other herbicides in agricultural settings. For example, research from the Imperial College of Science and Technology focused on chemical methods for weed eradication, including compounds like 4-chloro-2-methyl-phenoxyacetic acid, which is related to this compound (Blackman, 1945).

2. Role in Chemical Synthesis

This compound is a key compound in various chemical syntheses. For instance, it has been used in the practical synthesis of optically pure methyl (2R,3S)-2,3-epoxybutanoate, highlighting its importance in producing specific chemical compounds with desired stereochemical configurations (Akita et al., 1993). Additionally, it plays a significant role in the synthesis of complex compounds such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (Dawadi & Lugtenburg, 2011).

3. Application in Organic Reactions

The reactivity of this compound makes it valuable for various organic reactions. For example, it's been used in chemoselective arylamidine cyclizations for the mild formation of 2-arylimidazole-4-carboxylic acids, demonstrating its versatility in organic chemistry (Yoburn & Baskaran, 2005).

4. Detection and Analysis in Beverages

Its derivatives have been a subject of analysis in the food industry, especially in alcoholic beverages. For example, chloroacetic acids, which include derivatives of this compound, have been studied for their presence in wines and beers, emphasizing the need for sensitive detection methods due to their toxic nature (Cardador & Gallego, 2012).

Safety and Hazards

Methyl 2-chloroacetoacetate is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers The relevant papers retrieved include studies on the OH-initiated degradation of this compound , and its use in the synthesis of various compounds .

Mechanism of Action

Target of Action

Methyl 2-chloroacetoacetate is a versatile chemical compound used in the synthesis of various organic compounds . The primary targets of this compound are the reactants in these synthesis reactions, such as arylamidines and 1,2,4-triazoles .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it has been used in one-pot synthesis of 2-arylimidazole-4-carboxylic acids . It was also used in the synthesis of 3,5-disubstituted 1,2,4-triazoles . The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways can lead to the production of a variety of organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Pharmacokinetics

Given its use as a reagent in chemical synthesis, it’s likely that these properties would depend on the specific conditions of its use .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of the desired organic compounds through chemical synthesis . These compounds can have a variety of properties and uses, depending on their specific structures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, it should be stored under inert gas at 2-8°C .

properties

IUPAC Name |

methyl 2-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQRIAVRKLRQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884111 | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4755-81-1 | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09T3687932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

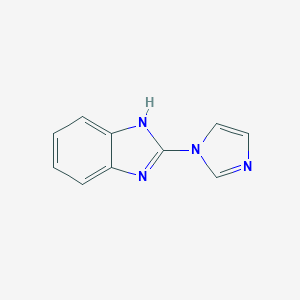

Q1: How is Methyl 2-chloroacetoacetate utilized in the synthesis of heterocyclic compounds?

A: this compound serves as a valuable building block in constructing diverse heterocyclic systems. For instance, it reacts with arylamidines to efficiently produce 2-arylimidazole-4-carboxylic acids under mild conditions. This reaction exhibits chemoselectivity, offering a route to access both 2-arylimidazoles and 2-arylpyrimidines by adjusting the reaction solvent and base.

Q2: Can this compound participate in multi-step reactions leading to complex heterocyclic structures?

A: Yes, research demonstrates the successful use of this compound in multi-step syntheses of complex heterocycles. One example involves its reaction with cyanoacetic acid hydrazide or ethyl 3-hydrazino-3-oxopropionate, followed by condensation with acetoacetanilide or 2,4-pentanedione to create 1-aminopyrrole rings. These intermediates then react with 1,2-diaza-1,3-butadienes, leading to the formation of interesting pyrrole-pyrrole or pyrrole-pyrazole systems through a unique cyclization process.

Q3: Has the degradation of this compound been investigated?

A: While the provided abstracts don't delve into specific degradation pathways, one study mentions investigating the OH-initiated degradation of this compound and its ethyl analog. This suggests that researchers are exploring the compound's environmental fate and potential breakdown products, which is crucial for understanding its persistence and potential ecological impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)